![molecular formula C20H18BrN3OS B2649637 4-((4-bromobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899958-19-1](/img/structure/B2649637.png)
4-((4-bromobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-bromobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C20H18BrN3OS and its molecular weight is 428.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-((4-bromobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one has emerged as a subject of interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a cyclopenta[d]pyrimidine core, positions it for various pharmacological applications, particularly in the realm of cancer therapy and antimicrobial activity.
Structural Characteristics
The compound can be classified as a thioether due to the presence of a thio group (-S-) linked to a bromobenzyl moiety. It also belongs to the class of pyrimidine derivatives , which are recognized for their roles in various biological processes and as building blocks in pharmaceutical development. The synthesis typically involves multi-step reactions starting from commercially available precursors, characterized using techniques like NMR spectroscopy and mass spectrometry.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets such as enzymes or receptors. Its structural features suggest potential inhibitory effects on kinases or phosphatases, similar to other nucleotide analogs. Preliminary studies indicate that compounds with similar structures exhibit significant activity against various cancer cell lines, hinting at its potential use in chemotherapy regimens.
Biological Activity Evaluation
Recent evaluations of similar compounds have shown promising results in terms of cytotoxicity and antimicrobial properties. For instance, thiazolopyridine derivatives have demonstrated effective inhibitory actions against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with MIC values as low as 0.21 μM . This suggests that the compound may possess comparable antimicrobial properties.
Case Studies and Research Findings
-
Anticancer Activity :
- In vitro studies have indicated that related compounds exhibit potent antiproliferative effects against human cancer cell lines (e.g., MCF7, HCT116). These studies often utilize MTT assays to assess cytotoxicity and selectivity towards normal cells .
- A study focusing on spiro-indolin-2-one derivatives revealed that several synthesized agents displayed higher efficacy than standard references like sunitinib and 5-fluorouracil against various cancer cell lines .
-
Antimicrobial Properties :
- The compound's thioether functionality may enhance its interaction with microbial targets, potentially leading to significant antimicrobial activity. For instance, benzofuran derivatives have shown profound antimycobacterial activity with low toxicity toward mammalian cells .
- Compounds featuring similar scaffolds have been evaluated for their activity against both gram-positive and gram-negative bacteria, with results indicating promising MIC values comparable to clinically used agents .
Data Summary Table
Property | Details |
---|---|
Molecular Formula | C16H16BrN3S |
Molecular Weight | 358.3 g/mol |
Synthesis Method | Multi-step reactions involving DMF and potassium carbonate |
Biological Targets | Kinases, phosphatases |
Anticancer Activity (Example) | Effective against MCF7, HCT116 cell lines |
Antimicrobial Activity (Example) | MIC against E. coli: 0.21 μM |
Aplicaciones Científicas De Investigación
Research indicates that compounds similar to 4-((4-bromobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one exhibit significant biological activities:
- Antimicrobial Properties :
-
Antitumor Activity :
- Preliminary studies suggest that this compound may act as an effective inhibitor of tumor cell proliferation. For instance, derivatives featuring a pyrazolo[3,4-d]pyrimidine scaffold have shown high inhibitory activity against several cancer cell lines, including lung (A549), breast (MCF-7), and hepatoma (HepG2) cells . The IC50 values for certain derivatives indicate potent anticancer properties, suggesting that structural modifications can enhance efficacy .
Synthesis and Derivatives
The synthesis of This compound typically involves multi-step organic reactions. This includes the cyclization of appropriate precursors under various conditions to yield the target compound. Notably, the synthesis can lead to derivatives with altered biological activities due to structural variations introduced during the synthetic process .
Case Studies
Several studies have documented the synthesis and evaluation of compounds related to This compound :
- Antimicrobial Evaluation :
- Anticancer Studies :
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing this compound, and how can yield be maximized?
- Methodology : Utilize a one-pot multicomponent approach under reflux with ethanol as a solvent, similar to dihydropyrimidine derivatives . Monitor reaction progress via thin-layer chromatography (TLC) and optimize catalyst concentration (e.g., p-toluenesulfonic acid) to improve cyclization efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) can achieve yields >75% .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodology : Combine 1H-NMR (DMSO-d6) to identify aromatic protons (δ 6.7–8.67 ppm) and methylene groups (δ 6.08 ppm), LC-MS for molecular ion confirmation ([M+H]+ ~ expected m/z), and IR spectroscopy to validate thioether (C–S–C) and carbonyl (C=O) functional groups .
Q. How can researchers screen this compound for basic biological activity?
- Methodology : Conduct in vitro assays such as antimicrobial disk diffusion (vs. Gram+/Gram– bacteria) and enzyme inhibition studies (e.g., COX-2 or kinase targets). Use standardized protocols with positive controls (e.g., ciprofloxacin for antimicrobials) and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during functionalization of the pyrimidine core?
- Methodology : Employ computational modeling (DFT or molecular docking) to predict reactive sites, then validate via controlled substitution experiments. For example, bromine at the 4-position (as in ) may sterically hinder nucleophilic attacks, guiding regioselective modifications .
Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data?
- Methodology : Perform pharmacokinetic studies (e.g., plasma stability, metabolic profiling via HPLC-MS/MS) to identify bioavailability issues. Cross-reference with toxicity assays (e.g., zebrafish embryo models) to distinguish compound-specific effects from systemic interactions .
Q. What experimental designs evaluate this compound’s environmental fate and biodegradability?
- Methodology : Adopt a tiered approach per INCHEMBIOL guidelines:
- Phase 1 : Measure logP (octanol-water partitioning) and hydrolysis rates at varying pH .
- Phase 2 : Simulate aquatic ecosystems (microcosms) to track biotic/abiotic degradation pathways .
Q. How can structure-activity relationship (SAR) studies be structured for this compound?
- Methodology : Synthesize analogs with systematic substitutions (e.g., halogens at the benzyl group, pyridine ring modifications). Test against a panel of biological targets (e.g., cancer cell lines, enzyme isoforms) and apply multivariate analysis (PCA or QSAR) to correlate structural features with activity .
Q. What theoretical frameworks guide mechanistic studies of this compound’s biological interactions?
- Methodology : Anchor hypotheses to established biochemical theories (e.g., lock-and-key enzyme inhibition) or signaling pathways (e.g., MAPK/NF-κB for anti-inflammatory effects). Use molecular dynamics simulations to model ligand-receptor binding dynamics .
Q. How do researchers assess the compound’s stability under varying storage and physiological conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC purity checks. For physiological stability, incubate in simulated gastric fluid (pH 1.2) and plasma, analyzing degradation products via high-resolution MS .
Q. What advanced methods quantify antioxidant or radical-scavenging activity in this compound?
Propiedades
IUPAC Name |
4-[(4-bromophenyl)methylsulfanyl]-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3OS/c21-15-9-7-14(8-10-15)13-26-19-17-5-3-6-18(17)24(20(25)23-19)12-16-4-1-2-11-22-16/h1-2,4,7-11H,3,5-6,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHWPSCOQGZERX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=C(C=C3)Br)CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.